1-Cyclohexyliminomethyl-naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyliminomethyl-naphthalen-2-ol is an organic compound with the molecular formula C17H19NO and a molecular weight of 253.347 g/mol This compound is a derivative of naphthalen-2-ol, featuring a cyclohexyliminomethyl group attached to the naphthalene ring
Preparation Methods
The synthesis of 1-Cyclohexyliminomethyl-naphthalen-2-ol typically involves the condensation of naphthalen-2-ol with cyclohexylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
1-Cyclohexyliminomethyl-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Scientific Research Applications
1-Cyclohexyliminomethyl-naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyliminomethyl-naphthalen-2-ol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Cyclohexyliminomethyl-naphthalen-2-ol can be compared with other similar compounds, such as:
1-(Naphthalen-2-ylimino)methyl-naphthalen-2-ol: This compound has a similar structure but with a naphthyl group instead of a cyclohexyl group.
1-(Phenyliminomethyl)-naphthalen-2-ol: This compound features a phenyl group in place of the cyclohexyl group.
1-(2-Nitrophenylazo)-naphthalen-2-ol:
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
94492-61-2 |
---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-(cyclohexyliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H19NO/c19-17-11-10-13-6-4-5-9-15(13)16(17)12-18-14-7-2-1-3-8-14/h4-6,9-12,14,19H,1-3,7-8H2 |
InChI Key |
BALNFYMIMXPXOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(C=CC3=CC=CC=C32)O |
solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.